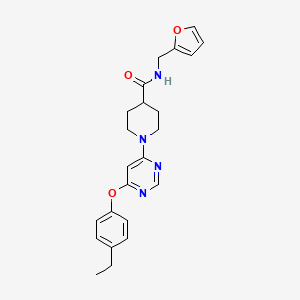
1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in recent research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C27H32N4O4 with a molecular weight of 444.6 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a furan group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O4 |
| Molecular Weight | 444.6 g/mol |
| CAS Number | 1115999-17-1 |
Research indicates that this compound interacts primarily with calcium-sensing receptors and T1R1/T1R3 receptors. The binding to these receptors activates various biochemical pathways that enhance sensory perception, particularly related to taste (umami and kokumi) .
Biochemical Pathways
Upon activation of the calcium-sensing and T1R1/T1R3 receptors, the compound triggers several downstream signaling cascades that may influence cellular metabolism and gene expression. This interaction suggests potential therapeutic applications in enhancing taste perception or modulating metabolic processes.
Antimicrobial and Immunomodulatory Effects
Studies have highlighted the immunostimulating properties of piperidine-containing compounds similar to the one . For instance, derivatives have shown enhanced immune responses compared to standard immunomodulators like levamisole . This suggests that the compound may possess similar immunomodulatory effects.
Cellular Effects
The compound's influence on cell function has been noted in various studies. It is believed to impact cell signaling pathways significantly, potentially affecting lymphocyte subpopulation dynamics and overall immune response .
Case Studies
Several case studies have investigated the biological effects of compounds structurally related to this compound:
- Immunostimulation : A study demonstrated that certain piperidine derivatives exhibited superior immunostimulating activity compared to traditional drugs, indicating that modifications in the structure can enhance biological efficacy .
- Taste Enhancement : Research indicated that compounds activating T1R receptors could significantly enhance umami and kokumi taste perceptions, suggesting applications in food science and nutrition .
Propriétés
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-17-5-7-19(8-6-17)30-22-14-21(25-16-26-22)27-11-9-18(10-12-27)23(28)24-15-20-4-3-13-29-20/h3-8,13-14,16,18H,2,9-12,15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGZNSBAUGRQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














